molecular formula C10H17NO3 B568056 Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1223573-41-8

Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No. B568056
M. Wt: 199.25
InChI Key: QOXFRPSIASGKGE-UHFFFAOYSA-N
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Description

“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It is a unique compound with a three-dimensional profile due to the underlying spirocyclic scaffold .


Synthesis Analysis

The synthesis of “Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” involves the use of advanced angular [3.3]heptanes . The synthesis process is part of an effort to expand the Azaspiro [3.3]heptane Family by creating novel highly functionalized building blocks .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is represented by the empirical formula C10H17NO4 . The compound has a molecular weight of 215.25 .


Chemical Reactions Analysis

“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is a liquid at room temperature and should be stored at 2-8°C . Its SMILES string is OC1C2 (CN (C (OC © ©C)=O)C2)OC1 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : This compound is used as a building block in organic synthesis . It’s part of a series of advanced angular [3.3]heptanes .
    • Results or Outcomes : The inherent novelty of the structure affords researchers new opportunities to run wild in their designs and avenues to chemical space .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
    • Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have medicinal applications .
  • Scientific Field : Pharmaceutical Chemistry

    • Application Summary : This compound is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
    • Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have pharmaceutical applications .
  • Scientific Field : Organic Chemistry

    • Application Summary : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
    • Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have applications in organic chemistry .
  • Scientific Field : Organic Chemistry

    • Application Summary : This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers .
    • Results or Outcomes : The inherent novelty of the structure affords researchers new opportunities to run wild in their designs and avenues to chemical space .
  • Scientific Field : Organic Chemistry

    • Application Summary : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
    • Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have applications in organic chemistry .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the precautionary statements P301 + P310 + P330, which advise to call a POISON CENTER or doctor if swallowed, rinse mouth, and in case of feeling unwell .

Future Directions

The future directions of “Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” could involve its use in the synthesis of novel pharmaceuticals. As it is used in the synthesis of CNS penetrant CXCR2 antagonists, it may play a role in the development of treatments for CNS demyelinating conditions .

properties

IUPAC Name

tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(7-11)4-5-13-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXFRPSIASGKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716614
Record name tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

CAS RN

1223573-41-8
Record name 1,1-Dimethylethyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223573-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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